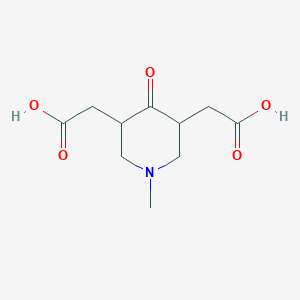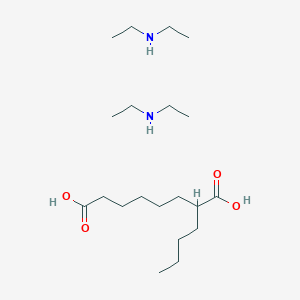![molecular formula C15H10N4O B14217626 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 753003-12-2](/img/structure/B14217626.png)
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features an imidazole ring substituted with ethynyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学的研究の応用
2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as conductivity or luminescence
作用機序
The mechanism of action of 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The ethynyl and methoxyphenyl groups play a crucial role in binding to these targets, which can include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these pathways, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 2-Ethynyl-1-[(4-nitrophenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
- 2-Ethynyl-1-[(4-chlorophenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
- 2-Ethynyl-1-[(4-methylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile .
Uniqueness
What sets 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile apart is its specific combination of ethynyl and methoxyphenyl groups, which confer unique chemical and biological properties.
特性
CAS番号 |
753003-12-2 |
|---|---|
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC名 |
2-ethynyl-1-[(4-methoxyphenyl)methyl]imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H10N4O/c1-3-15-18-13(8-16)14(9-17)19(15)10-11-4-6-12(20-2)7-5-11/h1,4-7H,10H2,2H3 |
InChIキー |
KMXZEBOBOJZNRK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=NC(=C2C#N)C#N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
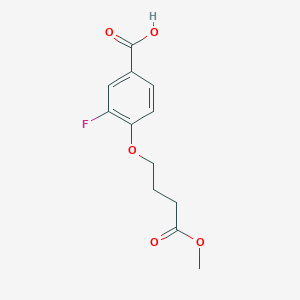
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
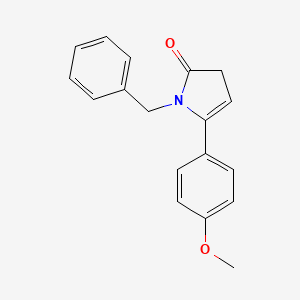
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
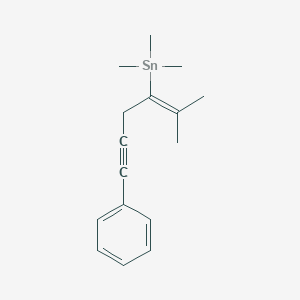
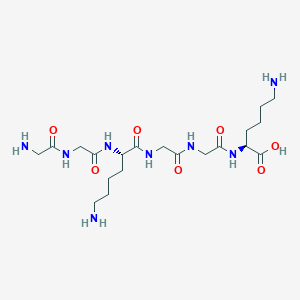

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
